Trichlorochromium;hydrate

Description

Contextualization within Chromium(III) Coordination Chemistry

Chromium(III), with its d³ electron configuration, readily forms stable, kinetically inert octahedral complexes. wikipedia.orgpsu.edu Trichlorochromium hydrates are prime examples of this tendency. In these compounds, the central chromium atom is coordinated by a combination of water molecules and chloride ions, forming a complex cation, with the remaining chloride ions acting as counter-ions to balance the charge. The specific arrangement of these ligands around the chromium(III) center gives rise to the varied properties observed among the different hydrated forms. The stability of the Cr(III) oxidation state makes these complexes a focal point for understanding coordination chemistry principles. noahchemicals.com

Overview of Isomerism in Hydrated Chromium(III) Chlorides

The three most well-known isomers of chromium(III) chloride hexahydrate are:

[Cr(H₂O)₆]Cl₃ : A violet-colored complex where all six coordination sites on the chromium ion are occupied by water molecules. wikipedia.orglibretexts.org

[Cr(H₂O)₅Cl]Cl₂·H₂O : A pale green or grey-green compound in which one chloride ion has entered the coordination sphere, displacing a water molecule. wikipedia.orglibretexts.orgsarthaks.com

[Cr(H₂O)₄Cl₂]Cl·2H₂O : A dark green isomer where two chloride ions are directly bonded to the chromium, and two water molecules are part of the crystal lattice. wikipedia.orglibretexts.orgsarthaks.com

These isomers can be distinguished by their reactions, for instance, with silver nitrate, which will precipitate different amounts of chloride ions. libretexts.orguomustansiriyah.edu.iq

Table 1: Properties of Trichlorochromium Hydrate (B1144303) Isomers

| Isomer Formula | Color | Chloride Ions Precipitated by AgNO₃ |

|---|---|---|

| [Cr(H₂O)₆]Cl₃ | Violet | 3 |

| [Cr(H₂O)₅Cl]Cl₂·H₂O | Pale Green / Grey-Green | 2 |

| [Cr(H₂O)₄Cl₂]Cl·2H₂O | Dark Green | 1 |

Historical Academic Perspectives on Trichlorochromium Hydrate Research

The study of trichlorochromium hydrates has a rich history that is intertwined with the development of coordination chemistry. Alfred Werner, a pioneer in this field, used compounds like these to develop his revolutionary theories on the structure of coordination complexes. libretexts.org His work laid the foundation for understanding how metal ions could bind to a fixed number of ligands in a specific geometric arrangement.

Early research focused on the synthesis and characterization of these isomers, often relying on classical analytical techniques and observations of their distinct colors. acs.org For example, a 1972 article in the Journal of Chemical Education detailed an undergraduate experiment to illustrate hydrate isomerism using these chromium(III) chloride compounds. acs.orgacs.org More advanced instrumental techniques, such as X-ray crystallography and spectrophotometry, have since provided definitive structural information and deeper insights into their electronic properties. psu.eduaip.org For instance, X-ray diffraction studies have confirmed the octahedral geometry of the complex ions and have precisely measured the bond lengths between the chromium atom and its ligands. aip.orgresearchgate.net

Properties

CAS No. |

85017-78-3 |

|---|---|

Molecular Formula |

Cl3CrH2O |

Molecular Weight |

176.37 g/mol |

IUPAC Name |

trichlorochromium;hydrate |

InChI |

InChI=1S/3ClH.Cr.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

KAVBMPSEABAPIE-UHFFFAOYSA-K |

SMILES |

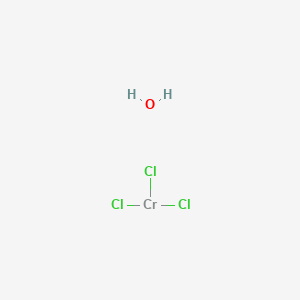

O.Cl[Cr](Cl)Cl |

Canonical SMILES |

O.Cl[Cr](Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Trichlorochromium Hydrate

Established Synthetic Pathways for Trichlorochromium Hydrate (B1144303) Species

The hydrated forms of trichlorochromium, which appear as dark green crystals, can be prepared through several established laboratory and industrial methods. wikipedia.org These methods often involve the reduction of higher oxidation state chromium compounds or the reaction of chromium(III) precursors with hydrochloric acid.

Reduction of Chromate (B82759) and Dichromate Precursors

A patented method describes putting a sodium chromate aqueous solution and a reducing agent in a reaction vessel, controlling the temperature, and slowly adding hydrochloric acid to facilitate the reaction. google.com The resulting intermediate is then treated with more hydrochloric acid to produce chromium trichloride (B1173362) hexahydrate. google.com

Hydrochloric Acid Treatment of Chromium(III) Carbonate

Chromium(III) carbonate serves as a precursor for the synthesis of chromium(III) chloride hydrate. Treating chromium(III) carbonate with hydrochloric acid results in the formation of chromium(III) chloride and carbonic acid. google.comwebqc.org The solubility of chromium(III) carbonate in acidic solutions is a key factor in this process. google.com A specific method for producing highly soluble chromium(III) carbonate involves reacting an aqueous solution of a carbonate salt with an aqueous solution containing trivalent chromium at a controlled pH and temperature. wipo.int This highly soluble carbonate can then be efficiently converted to chromium(III) chloride upon treatment with hydrochloric acid. google.com

Control of Hydrate Stoichiometry in Preparation

Chromium(III) chloride hydrates are known for existing in several distinct isomeric forms, which differ in the number of coordinated chloride anions and the water of crystallization. wikipedia.org The most common hydrate is the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O. wikipedia.orgsrce.hr Other known hydrates include the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃. wikipedia.org The specific isomer obtained can be influenced by the reaction conditions. For example, in the presence of chloride ions, the replacement of water molecules in the coordination sphere by chloride ions is favored, leading to the formation of species like the tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. chemguide.co.uklibretexts.org The control over the synthesis conditions, such as reactant concentrations and temperature, is crucial for isolating a specific hydrate.

Preparation of Anhydrous Trichlorochromium from Hydrated Forms

The anhydrous form of trichlorochromium (CrCl₃) is a violet solid that has a different crystal structure and reactivity compared to its hydrated counterparts. wikipedia.org Obtaining the anhydrous form requires the removal of the water of crystallization from the hydrated salts, which cannot be achieved by simple heating as this leads to the formation of chromium oxides.

Chemical Dehydration Techniques (e.g., Thionyl Chloride Reactivity)

A widely used and effective method for dehydrating chromium(III) chloride hexahydrate is by refluxing it with thionyl chloride (SOCl₂). wikipedia.orgsrce.hr This reaction efficiently removes the water molecules, producing anhydrous chromium(III) chloride, sulfur dioxide, and hydrogen chloride gas. wikipedia.org The reaction is typically carried out by gently refluxing the finely pulverized hydrated chromium(III) chloride with an excess of thionyl chloride for several hours. srce.hr The color of the solid changes from green to the characteristic violet of anhydrous CrCl₃. srce.hr The excess thionyl chloride is then removed by distillation. srce.hr Trimethylsilyl chloride in tetrahydrofuran (B95107) (THF) can also be used to dehydrate the hexahydrate, yielding an anhydrous THF complex. wikipedia.orgchemspider.com

Reaction for Dehydration using Thionyl Chloride

| Reactants | Products |

|---|---|

| CrCl₃·6H₂O | CrCl₃ |

| 6 SOCl₂ | 6 SO₂ |

High-Temperature Halogenation Approaches

Anhydrous chromium(III) chloride can also be synthesized at high temperatures. One method involves the direct chlorination of chromium metal in a stream of chlorine at high temperatures. srce.hrsrce.hr Another common high-temperature approach is the carbothermic chlorination of chromium(III) oxide (Cr₂O₃) at temperatures between 650–800 °C. wikipedia.orgcollegedunia.com In this process, chromium(III) oxide is heated with carbon in the presence of chlorine gas. wikipedia.org

A variation of this method involves the chlorinating roasting of chromite ore in the presence of carbon at 900–1050 °C. nih.gov The kinetics of the chlorination of chromium(III) oxide have been studied, showing that the reaction with a chlorine-oxygen gas mixture is more efficient than with a chlorine-nitrogen mixture. researchgate.net The crude anhydrous chloride obtained from these high-temperature methods is often purified by sublimation in a stream of dry chlorine at temperatures around 950 °C. srce.hr

High-Temperature Synthesis of Anhydrous CrCl₃

| Method | Reactants | Temperature | Products |

|---|---|---|---|

| Direct Chlorination | Cr, Cl₂ | High Temperature | CrCl₃ |

Structural Characterization and Isomerism of Trichlorochromium Hydrate Species

Hydration Isomerism in Chromium(III) Chloride Hydrates

Hydration isomerism is a specific type of structural isomerism where the isomers differ in the number of water molecules that are directly bonded to the central metal ion versus those that are incorporated into the crystal structure as water of crystallization. libretexts.orgwikipedia.org In the case of chromium(III) chloride hexahydrate, three primary hydration isomers are well-documented. wikipedia.orgnumberanalytics.comacs.org

This isomer is characterized by a violet color. wikipedia.org In its structure, the central chromium(III) ion is coordinated to six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺. The three chloride ions are located outside the coordination sphere and act as counter-ions. wikipedia.orgwikipedia.org This arrangement means that all six water molecules are directly bonded to the chromium atom, and there are no water molecules of crystallization within the lattice. wikipedia.org The IUPAC name for this compound is hexaaquachromium(III) chloride. youtube.com

This isomer is typically a pale green or grey-green solid. wikipedia.org Its structure consists of a central chromium(III) ion coordinated to one chloride ion and five water molecules, forming the complex cation [CrCl(H₂O)₅]²⁺. wikipedia.orgwikipedia.org The remaining two chloride ions are outside the coordination sphere, and one water molecule is present as water of crystallization. wikipedia.orgwikipedia.org

The most common and commercially available form of chromium(III) chloride hexahydrate is the dark green isomer, dichlorotetraaquochromium(III) chloride dihydrate. wikipedia.orgacs.org In this structure, the chromium(III) ion is coordinated to two chloride ions and four water molecules, forming the complex cation [CrCl₂(H₂O)₄]⁺. wikipedia.org The remaining chloride ion and two water molecules are incorporated into the crystal lattice. wikipedia.org The coordination of the two chloride ions to the chromium can result in geometric isomers, with the trans isomer being the one commonly found. acs.org

Table 1: Hydration Isomers of Chromium(III) Chloride Hexahydrate

| Isomer Formula | Color | Coordinated Water Molecules | Coordinated Chloride Ions | Counter-Ions (Cl⁻) | Water of Crystallization |

| [Cr(H₂O)₆]Cl₃ | Violet | 6 | 0 | 3 | 0 |

| [CrCl(H₂O)₅]Cl₂·H₂O | Pale Green | 5 | 1 | 2 | 1 |

| [CrCl₂(H₂O)₄]Cl·2H₂O | Dark Green | 4 | 2 | 1 | 2 |

Advanced Spectroscopic and Diffractometric Elucidation of Coordination Geometries

The precise coordination geometries of these hydration isomers have been determined through a combination of spectroscopic and diffractometric techniques.

UV-Visible Spectroscopy: The color differences between the isomers are a direct consequence of their different coordination environments, which can be quantified using UV-visible absorption spectroscopy. The electronic transitions between the d-orbitals of the chromium(III) ion are sensitive to the nature of the ligands. The substitution of a water molecule by a chloride ion in the coordination sphere causes a noticeable shift in the absorption bands. researchgate.net For instance, the spectrum of an aqueous solution of [Cr(H₂O)₆]³⁺ shows absorption maxima at approximately 407 nm and 574 nm, which shift to longer wavelengths as water ligands are replaced by chloride ions. lacc-terryb.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the bonding within the complex. The stretching and bending frequencies of the Cr-O and Cr-Cl bonds, as well as the vibrations of the water molecules, differ between the isomers. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in providing definitive structural information. For the common dark green isomer, trans-[CrCl₂(H₂O)₄]Cl·2H₂O, X-ray crystallography has confirmed the octahedral geometry around the chromium ion. acs.orgdatapdf.com The structure reveals the Cr-O and Cr-Cl bond lengths, with Cr-O distances being approximately 2.004 Å and 2.006 Å, and the Cr-Cl bond length being about 2.289 Å. acs.org The water molecules of crystallization and the uncoordinated chloride ion are held in the lattice through hydrogen bonding. acs.org

Theoretical Approaches to Hydration Isomer Stability and Interconversion

The relative stabilities and the mechanisms of interconversion between the hydration isomers have been investigated using theoretical methods.

Density Functional Theory (DFT): Modern computational chemistry, particularly DFT, has been employed to model the structures and energies of the isomers and the transition states for their interconversion. These studies can provide insights into the reaction mechanisms, such as the aquation of the chloro-complexes. murdoch.edu.au For instance, theoretical studies on the aquation of trans-[CrCl₂(H₂O)₄]⁺ have explored the reaction pathways for the replacement of a chloride ligand by a water molecule. murdoch.edu.au These calculations help to elucidate the role of the solvent and the electronic effects of the ligands on the reaction rates.

The stability of the different isomers is influenced by thermodynamic and kinetic factors. numberanalytics.com In aqueous solution, the various isomers can exist in equilibrium, and the position of the equilibrium can be influenced by factors such as temperature and the concentration of chloride ions. acs.org

Coordination Chemistry and Electronic Structure of Chromium Iii in Hydrate Complexes

Crystal Field Theory and Ligand Field Splitting in Octahedral Chromium(III) Systems

Crystal field theory (CFT) provides a foundational electrostatic model for understanding the splitting of d-orbital energies in transition metal complexes. researchgate.nettiu.edu.iq This theory is particularly illustrative for chromium(III) complexes, which commonly exhibit an octahedral geometry where the central chromium ion is surrounded by six ligands. fiveable.me

d-Orbital Splitting (t₂g and eg orbitals) and Ligand Field Stabilization Energy (LFSE)

In an octahedral environment, the five degenerate d-orbitals of the chromium(III) ion split into two distinct energy levels: the lower-energy t₂g set (comprising the dxy, dyz, and dxz orbitals) and the higher-energy eg set (comprising the dx²-y² and dz² orbitals). vaia.comlibretexts.orgquora.com This splitting arises from the electrostatic repulsion between the electrons of the ligands and the d-orbital lobes of the central metal ion. libretexts.org The eg orbitals, which point directly towards the ligands, experience greater repulsion and are thus destabilized (raised in energy), while the t₂g orbitals, which are directed between the ligands, are stabilized (lowered in energy). libretexts.orgstackexchange.com

The energy difference between these two sets of orbitals is known as the crystal field splitting energy, denoted as Δo or 10Dq. core.ac.uk For a d³ system like chromium(III), the three d-electrons occupy the lower-energy t₂g orbitals with parallel spins, resulting in a t₂g³ eg⁰ configuration. askfilo.comaskfilo.com

The Ligand Field Stabilization Energy (LFSE) quantifies the net energy decrease of the d-electrons due to this splitting compared to a spherical field. askfilo.com For an octahedral chromium(III) complex, the LFSE is calculated as:

LFSE = 3 * (-0.4Δo) + 0 * (+0.6Δo) = -1.2Δo askfilo.com

Influence of Ligand Identity on Crystal Field Splitting Energy (Δo or 10Dq) and Spectrochemical Series Position

The magnitude of the crystal field splitting energy (Δo) is significantly influenced by the nature of the ligands surrounding the metal ion. core.ac.ukdocsity.com Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. umass.edu This series is determined empirically from spectroscopic data. lacc-terryb.com

A typical spectrochemical series is: I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NCS⁻ < NH₃ < en (ethylenediamine) < CN⁻ < CO

Ligands on the left side of the series, such as halides, are considered weak-field ligands and produce a small Δo. libretexts.org Conversely, ligands on the right side, like cyanide and carbon monoxide, are strong-field ligands that cause a large Δo. libretexts.org Water (H₂O), a key ligand in trichlorochromium hydrate (B1144303), is a moderately weak-field ligand. umass.edu

The position of a ligand in the spectrochemical series directly impacts the electronic absorption spectra of the complex and, consequently, its color. fiveable.mecore.ac.uk Complexes with weak-field ligands absorb light at longer wavelengths (lower energy), while those with strong-field ligands absorb at shorter wavelengths (higher energy).

| Ligand | Δo (cm⁻¹) for Cr(III) Complexes |

| Cl⁻ | ~13,200 |

| H₂O | ~17,400 |

| NH₃ | ~21,500 |

| en | ~21,900 |

| CN⁻ | ~26,600 |

Note: These are approximate values and can vary depending on the specific complex.

Non-Cubic Ligand Field Theory Applied to Mixed-Ligand Aquo Complexes of Chromium(III)

While Crystal Field Theory provides a good qualitative understanding, Ligand Field Theory (LFT) incorporates covalent character into the metal-ligand bonding, offering a more complete picture. scispace.com For mixed-ligand complexes, such as the isomers of trichlorochromium hydrate like [CrCl(H₂O)₅]²⁺ and [CrCl₂(H₂O)₄]⁺, the symmetry is lower than perfectly octahedral. wikipedia.orgwikipedia.org In these cases, non-cubic (or low-symmetry) ligand field theory is necessary to describe the electronic structure. msu.edu

The reduction in symmetry from Oh (octahedral) to, for example, C₂v or D₄h in mixed-ligand complexes, leads to further splitting of the t₂g and eg orbital sets. msu.edu This additional splitting can be rationalized using the Angular Overlap Model (AOM), which quantifies the σ- and π-bonding interactions between the metal and each individual ligand. researchgate.net For instance, in a trans-[CrCl₂(H₂O)₄]⁺ complex, the differing field strengths and bonding interactions of the chloride and aqua ligands along the z-axis compared to the xy-plane remove the degeneracy of the d-orbitals that would be present in a regular octahedral field.

Factors Governing Complex Formation Tendency and Inertness of Chromium(III) Complexes

Several factors contribute to the high tendency of chromium(III) to form stable complexes and its characteristic kinetic inertness.

Factors Favoring Complex Formation:

High Charge Density: The small ionic radius and +3 charge of the Cr³⁺ ion lead to a high charge density, which strongly attracts and polarizes ligand electron clouds, favoring the formation of stable coordinate bonds.

Favorable Ligand Field Stabilization Energy (LFSE): As previously discussed, the d³ configuration of Cr(III) in an octahedral field results in a substantial LFSE (-1.2Δo). stackexchange.comiucr.org This significant energy stabilization is a major driving force for complex formation.

Factors Contributing to Inertness: Chromium(III) complexes are well-known for their slow ligand exchange rates, a property known as kinetic inertness. ub.edunih.govnih.gov

High LFSE: The large LFSE of the d³ configuration means that any proposed transition state for a substitution reaction (which would likely have a different geometry, such as square pyramidal or trigonal bipyramidal) will have a significantly lower LFSE. This difference in LFSE between the ground state and the transition state contributes to a high activation energy for ligand substitution, thus making the reaction slow. stackexchange.com

Electronic Configuration: The t₂g orbitals are half-filled (t₂g³). This configuration is spherically symmetrical and has no empty low-lying orbitals for an incoming nucleophilic ligand to attack, nor does it have electrons in the higher-energy, anti-bonding eg orbitals that would weaken the metal-ligand bonds. This lack of a low-energy pathway for either associative or dissociative substitution mechanisms contributes to the inertness. nih.gov

The combination of these thermodynamic (high formation tendency) and kinetic (inertness) factors makes chromium(III) complexes, including the various hydrates of trichlorochromium, particularly stable and well-defined chemical entities. researchgate.net

Reaction Mechanisms and Kinetics in Solution

Ligand Substitution Reactions of Hydrated Chromium(III) Complexes

Ligand substitution in octahedral complexes, such as the hydrated chromium(III) ion, is a widely studied area of inorganic reaction mechanisms. The replacement of a coordinated water molecule by another ligand is a fundamental process that can proceed through various mechanistic pathways. For chromium(III), these reactions are typically slow, a property attributed to its d³ electron configuration which confers significant ligand field stabilization energy.

Ligand substitution reactions in octahedral complexes can be broadly categorized into dissociative (D), associative (A), and interchange (I) mechanisms. researchgate.net The interchange mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia). researchgate.net

In a dissociative (D) mechanism , the leaving group departs from the metal center in a rate-determining step, forming an intermediate with a lower coordination number (e.g., a five-coordinate square pyramidal or trigonal bipyramidal geometry). ufrgs.brrsc.org This is then rapidly attacked by the entering ligand. ufrgs.br

The interchange (I) mechanism involves a more concerted process where the entering ligand begins to interact with the metal center as the leaving group is departing, without the formation of a distinct intermediate. researchgate.net If the breaking of the metal-leaving group bond is more advanced in the transition state than the formation of the metal-entering ligand bond, the mechanism is termed dissociative interchange (Id) . researchgate.net Conversely, if bond-making is more significant, it is an associative interchange (Ia) mechanism. researchgate.net

For chromium(III) complexes, the mechanism of ligand substitution is a subject of considerable discussion and appears to be dependent on the nature of the ligands already present in the coordination sphere. While many octahedral complexes favor dissociative pathways, there is substantial evidence suggesting that associative mechanisms are important for reactions involving the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. rsc.org For instance, the aquation of [CrX(OH₂)₅]²⁺ (where X is a halide) shows a dependence on the entering water molecule, which is characteristic of an associative interchange (Ia) mechanism. rsc.org In contrast, for ammine complexes like [Cr(NH₃)₅(OH₂)]³⁺, a dissociative interchange (Id) mechanism is favored. rsc.org This is because ammonia, being a stronger σ-donor than water, increases electron density at the chromium center, which in turn stabilizes the lower coordination number transition state of a dissociative pathway. ufrgs.br

The general preference for a particular mechanism can be rationalized by considering the properties of the Cr³⁺ ion. Its relatively small size and high charge create strong bonds with ligands, making bond-breaking an energetically demanding process, which would argue against a pure D mechanism. libretexts.org However, the formation of a seven-coordinate intermediate in a pure A mechanism is also sterically hindered. Thus, the interchange mechanisms (Ia and Id) provide a more nuanced and likely description of the substitution processes in hydrated chromium(III) complexes.

The rate at which coordinated water molecules in [Cr(H₂O)₆]³⁺ are exchanged with water molecules from the bulk solvent is a fundamental benchmark for the reactivity of this ion. This water exchange rate is exceptionally slow compared to most other divalent and trivalent metal aqua ions, with a half-life in the order of hours. yorku.ca This kinetic inertness is a hallmark of the Cr³⁺(aq) ion.

A strong correlation is observed between the rate of water exchange and the rates of general ligand substitution reactions (anation reactions, where an anion replaces a coordinated water molecule). The Eigen-Wilkins mechanism describes this relationship, where the rate-determining step for anation is preceded by the rapid formation of an outer-sphere complex between the hydrated metal ion and the incoming ligand. yorku.ca The subsequent interchange of the ligand from the outer sphere to the inner sphere is mechanistically very similar to the process of water exchange. yorku.ca

The rates of water exchange for a series of aquated metal ions span many orders of magnitude. anu.edu.au For instance, the rate of water exchange for Cr³⁺ is significantly slower than for ions like V²⁺, despite both being d³ ions. libretexts.org This difference highlights that factors beyond just the d-electron count are at play.

Table 1: Comparison of Water Exchange Rates for Selected Aquated Metal Ions

| Metal Ion | d-Electron Configuration | log k (s⁻¹) | Lability |

|---|---|---|---|

| Cr³⁺ | d³ | -5.5 to -6 | Inert |

| V²⁺ | d³ | -2 | Labile |

| Co³⁺ (low spin) | d⁶ | -6 | Inert |

| Fe³⁺ | d⁵ | 4.5 | Labile |

| Al³⁺ | d⁰ | 0.3 | Labile |

This table presents approximate values to illustrate the relative lability. yorku.calibretexts.org The data clearly positions Cr³⁺ among the most inert aqua ions. The slow kinetics of water exchange provide a baseline for understanding the slow rates of nearly all ligand substitution reactions at the Cr(III) center. dalalinstitute.com

The kinetic inertness of d³ octahedral complexes like [Cr(H₂O)₆]³⁺ is fundamentally explained by Ligand Field Theory. The d³ configuration in an octahedral field results in each of the three electrons occupying a separate t₂g orbital ([t₂g]³[eg]⁰). This configuration has a significant Ligand Field Stabilization Energy (LFSE) of -1.2 Δo (or -12 Dq). ufrgs.bryorku.ca

When a ligand substitution reaction occurs via a dissociative mechanism, the complex must pass through a five-coordinate transition state (or intermediate), which can be either a square pyramid or a trigonal bipyramid. In both of these geometries, the LFSE is lower than in the original octahedron. The difference in LFSE between the ground state octahedral complex and the transition state geometry is known as the Ligand Field Activation Energy (LFAE). ufrgs.br

Table 2: Ligand Field Activation Energies (LFAE) for Dissociative Mechanisms in Octahedral Complexes

| dⁿ Configuration | Octahedral CFSE (Δo) | Square Pyramidal CFSE (Δo) | LFAE (Δo) |

|---|---|---|---|

| d³ | -1.2 | -1.0 | +0.2 |

| d⁵ (high spin) | 0 | 0 | 0 |

| d⁸ | -1.2 | -1.0 | +0.2 |

This table illustrates the principle for high-spin complexes. The exact values can vary with the specific model used for the intermediate's geometry. ufrgs.br

In contrast, ions with electrons in the higher-energy eg orbitals (which are anti-bonding), such as Cr²⁺ (d⁴) and Cu²⁺ (d⁹), tend to be labile. libretexts.org The presence of eg electrons destabilizes the metal-ligand bonds, facilitating their dissociation. Furthermore, these configurations are often subject to Jahn-Teller distortions, which can provide a low-energy pathway for substitution. For Cr³⁺, the absence of eg electrons and the substantial LFSE of the t₂g³ configuration create a significant kinetic barrier to substitution, rendering it inert. libretexts.orglibretexts.org

Redox Reactions Involving Chromium(III) Hydrates

Redox reactions involving the change between chromium's common oxidation states, particularly Cr(II), Cr(III), and Cr(VI), are fundamental to its chemistry. For the hydrated chromium(III) ion, its participation in electron transfer reactions is governed by the same principles of kinetic inertness that characterize its substitution reactions. Electron transfer can occur through two primary mechanisms: inner-sphere and outer-sphere.

An inner-sphere electron transfer mechanism requires that the oxidant and reductant share a ligand in their respective inner coordination spheres at the moment of electron transfer. bhu.ac.in This shared ligand acts as a "bridge" to facilitate the movement of the electron. A classic example is the reduction of a Co(III) complex by Cr(II)(aq):

[Co(NH₃)₅Cl]²⁺ + [Cr(H₂O)₆]²⁺ → [Co(NH₃)₅(H₂O)]²⁺ + [Cr(H₂O)₅Cl]²⁺ + H₂O

In this reaction, the chloride ion bridges the Co(III) and Cr(II) centers, forming a precursor complex. The electron is transferred from Cr(II) to Co(III) through this bridge. Subsequently, the successor complex dissociates, and the bridging ligand is often transferred to the metal that was oxidized. The rapid formation of the substitutionally inert [Cr(H₂O)₅Cl]²⁺ product is strong evidence for this mechanism, as the anation of [Cr(H₂O)₆]³⁺ by Cl⁻ is exceedingly slow under normal conditions. rsc.org

A crucial application of this mechanism is the chromium(II) catalysis of chromium(III) substitution reactions . rsc.org Ligand substitution on the inert [Cr(H₂O)₆]³⁺ center is dramatically accelerated by the presence of a catalytic amount of the labile [Cr(H₂O)₆]²⁺. acs.org The mechanism involves the following steps:

Reduction: The incoming ligand (L) first coordinates to the labile Cr(II) center.

Bridge Formation and Electron Transfer: This [Cr(H₂O)₅L]⁺ complex then reacts with [Cr(H₂O)₆]³⁺ via an inner-sphere pathway, with a water molecule or potentially the ligand L acting as a bridge. An electron is transferred from the Cr(II) center to the Cr(III) center.

Ligand Transfer: This results in the formation of the desired substituted, inert Cr(III) product, [Cr(H₂O)₅L]²⁺, and regenerates the labile Cr(II) catalyst.

This catalytic cycle provides a low-energy pathway for ligand substitution that bypasses the high activation energy associated with direct substitution on the Cr(III) center. The lability of Cr(II) allows for the rapid formation of the bridged intermediate, which is the key to the catalytic effect. nobelprize.org

In an outer-sphere electron transfer mechanism, the coordination spheres of both the oxidant and reductant remain intact. rsc.orgmdpi.com The electron "tunnels" through the space separating the two complexes, which are in close contact within an outer-sphere precursor complex. These reactions are typically faster than substitution for at least one of the reactants. rsc.org

The reaction between [Co(NH₃)₆]³⁺ and [Cr(H₂O)₆]²⁺ is a classic example that proceeds via an outer-sphere pathway. bhu.ac.in Both complexes are substitution-inert on the timescale of electron transfer (though Cr(II) is generally labile, its self-exchange is what is relevant here). The electron transfers from the t₂g orbital of Cr(II) to the eg orbital of Co(III).

The rate of outer-sphere electron transfer is influenced by several factors, as described by Marcus Theory:

The standard free energy change of the reaction (ΔG°).

The self-exchange rates of the oxidant and reductant couples (e.g., Cr²⁺/Cr³⁺ and Co²⁺/Co³⁺).

The work required to bring the reactants together.

For hydrated chromium(III), outer-sphere reactions are often slow. The self-exchange reaction between [Cr(H₂O)₆]²⁺ and [Cr(H₂O)₆]³⁺ is relatively slow due to the significant structural rearrangements required. The Cr-O bond lengths are different in the +2 and +3 oxidation states, and the electronic configurations change from t₂g³eg¹ (Cr²⁺) to t₂g³ (Cr³⁺). rsc.org This reorganizational energy creates a substantial Franck-Condon barrier to electron transfer, slowing down the rate of outer-sphere reactions involving the Cr(III)/Cr(II) couple. rsc.orgnobelprize.org

Acidic Behavior of Hydrated Chromium(III) Cations and Deprotonation Reactions

The hydrated chromium(III) cation, formally represented as [Cr(H₂O)₆]³⁺, exhibits noticeable acidic properties in aqueous solutions, typically resulting in a pH range of 2 to 3. chemguide.co.uk This acidity arises from the high charge density of the Cr³⁺ ion, which polarizes the coordinated water molecules, weakening the O-H bonds. physicsandmathstutor.comchemrevise.org Consequently, a proton can be transferred from a ligand water molecule to a solvent water molecule, a process known as deprotonation. physicsandmathstutor.com

The equilibrium for the first deprotonation step can be represented as:

[Cr(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) physicsandmathstutor.com

The resulting complex, [Cr(H₂O)₅(OH)]²⁺, is a hydroxo-aqua species. The extent of this and subsequent deprotonation reactions is influenced by the pH of the solution. As the pH increases with the addition of a base like sodium hydroxide (B78521), further deprotonation occurs. physicsandmathstutor.comlibretexts.org The addition of hydroxide ions will continue to remove protons from the coordinated water molecules. physicsandmathstutor.com

The progressive deprotonation of the hydrated chromium(III) cation can be illustrated by the following steps:

First Deprotonation: [Cr(H₂O)₆]³⁺ + OH⁻ → [Cr(H₂O)₅(OH)]²⁺ + H₂O

Second Deprotonation: [Cr(H₂O)₅(OH)]²⁺ + OH⁻ → [Cr(H₂O)₄(OH)₂]⁺ + H₂O

Third Deprotonation: [Cr(H₂O)₄(OH)₂]⁺ + OH⁻ → Cr(H₂O)₃(OH)₃ + H₂O physicsandmathstutor.com

The final product of these sequential deprotonation steps is the neutral, insoluble complex chromium(III) hydroxide, [Cr(H₂O)₃(OH)₃], which precipitates from the solution as a green-grey solid. physicsandmathstutor.comchemrevise.org

Interestingly, chromium(III) hydroxide is amphoteric, meaning it can react with both acids and excess strong bases. In the presence of excess hydroxide ions, the precipitate dissolves to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻, a green solution. physicsandmathstutor.comchemrevise.org

Cr(H₂O)₃(OH)₃ + 3OH⁻(aq) ⇌ [Cr(OH)₆]³⁻(aq) + 3H₂O(l) physicsandmathstutor.com

The acidity of hydrated chromium(III) is a key factor in its aqueous chemistry, influencing the formation of various hydroxo and oxo-bridged polynuclear species, especially in solutions that are not strongly acidic. The charge-to-radius ratio of the metal ion is a critical parameter in determining the acidity of coordinated water molecules. libretexts.org

Table 1: Deprotonation Equilibria of Hydrated Chromium(III) Cations

| Reaction | Reactant(s) | Product(s) |

|---|---|---|

| First Deprotonation | [Cr(H₂O)₆]³⁺ + H₂O |

[Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ |

| Reaction with Hydroxide | [Cr(H₂O)₆]³⁺ + 3OH⁻ |

[Cr(H₂O)₃(OH)₃](s) + 3H₂O |

| Amphoteric Behavior | [Cr(H₂O)₃(OH)₃](s) + 3OH⁻ |

[Cr(OH)₆]³⁻ + 3H₂O |

Kinetic Studies of Ligand Exchange Using Advanced Analytical Techniques (e.g., Mass Spectrometry)

The study of ligand exchange kinetics at the chromium(III) center is crucial for understanding its reactivity in various chemical and biological systems. Traditionally, these slow reactions have been monitored by techniques like UV-visible spectrophotometry. unige.ch However, the advent of advanced analytical methods, particularly electrospray ionization mass spectrometry (ESI-MS), has provided powerful new tools for investigating these processes with greater detail and sensitivity. nih.gov

ESI-MS allows for the direct observation and quantification of different species in solution, including intermediates and products of ligand exchange reactions. nih.gov This technique is particularly valuable for studying systems at equilibrium and for elucidating reaction mechanisms that might not be accessible through conventional methods. nih.gov A novel approach using ESI-MS involves the introduction of isotopically labeled ligands to a solution of the metal complex. nih.gov This "delayed reactant labeling" allows for the quantitative investigation of solution-phase equilibria and the determination of kinetic parameters. nih.gov

For instance, research has utilized ESI-MS to investigate the speciation of chromium(III) complexes under various conditions. murdoch.edu.au These studies have provided insights into the formation of different aqua-chloro species and their interconversion, which is fundamental to the behavior of trichlorochromium hydrate (B1144303) in solution. unige.chmurdoch.edu.au Computational studies have complemented these experimental findings, revealing that the aquation of CrCl₃ is slow in acidic environments but that conjugate base complexes form more readily at milder pH, leading to a variety of species that can participate in halide-water exchange. murdoch.edu.au

The rate of ligand substitution at a chromium(III) center can be significantly influenced by the nature of the other ligands present in the coordination sphere. For example, the presence of a hydroperoxo group in [(H₂O)₅CrOOH]²⁺ has been shown to dramatically accelerate the substitution of water ligands by anions such as acetate, nitrate, and sulfate (B86663), a phenomenon attributed to the hydroperoxo cis effect. acs.org

Kinetic studies on the formation of chromium(III) complexes with various ligands have also been conducted. For example, the reaction of trans-[CrCl₂(H₂O)₄]Cl with a disubstituted hydroxylamine-(diamido) ligand was studied, and the reaction rate constant was determined to be significantly faster than the water exchange rate constant for the hydrated chromium(III) ion, highlighting the role of the ligand in modifying the reaction kinetics. unic.ac.cy

Furthermore, ESI-MS has been instrumental in characterizing the products of aquation reactions. For example, in the study of the aquation of dichloro(triaminotriethylamine)chromium(III) chloride, spectrophotometric methods were used to determine the pseudo-first-order rate constants for the primary and secondary aquation steps.

Table 2: Selected Kinetic Data for Chromium(III) Ligand Exchange Reactions

| Reaction | Technique | Rate Constant (k) | Conditions |

|---|---|---|---|

Formation of [Cr(Hhydia)₂]³⁺ and [CrCl₂(Hhydia)₂]⁺ |

UV-Vis | 8.7(±0.8) × 10⁻⁵ M⁻¹s⁻¹ | 25 °C, methyl alcohol |

Primary aquation of [Cr(tren)Cl₂]⁺ |

Spectrophotometry | (2.46 ± 0.04) × 10⁻³ s⁻¹ | 25.1 °C, 0.1 M HClO₄ |

Secondary aquation of Cr(tren)Cl(H₂O)²⁺ |

Spectrophotometry | (2.47 ± 0.02) × 10⁻⁴ s⁻¹ | 25.1 °C, 0.1 M HClO₄ |

| Aquation of Hexakis(urea)chromium(III) | UV-Vis | 2.5 × 10⁻² s⁻¹ | 25 °C |

| Aquation of Hexakis(urea)chromium(III) | UV-Vis | 3.04 × 10⁻² s⁻¹ | 40 °C |

| Aquation of Hexakis(urea)chromium(III) | UV-Vis | 3.3 × 10⁻² s⁻¹ | 50 °C |

Data sourced from multiple studies for illustrative purposes. unic.ac.cyisca.me

Precursor Chemistry and Organometallic Applications

Trichlorochromium Hydrate (B1144303) as a Precursor for Anhydrous Chromium(III) Chloride and other Inorganic Chromium Salts

Trichlorochromium hydrate, most commonly found as the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O, is a readily available and convenient starting material for the synthesis of anhydrous chromium(III) chloride (CrCl₃) and other inorganic chromium salts. wikipedia.orgsigmaaldrich.com The direct dehydration of the hydrate by heating is generally not a viable method as it often leads to the formation of chromium oxides or oxychlorides due to the strong coordination of water molecules to the chromium center. umb.edu

CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl wikipedia.org

This process is typically carried out by refluxing the hydrated chloride with an excess of thionyl chloride. srce.hr The successful conversion is visually indicated by a color change from green to the characteristic violet of anhydrous CrCl₃. srce.hr

Another approach to synthesizing anhydrous CrCl₃ from its hydrate involves the use of trimethylchlorosilane in tetrahydrofuran (B95107) (THF). This method not only dehydrates the complex but also forms the THF adduct, which can then be a precursor to the anhydrous salt. chemspider.com

Beyond the synthesis of anhydrous CrCl₃, trichlorochromium hydrate is a starting point for various other inorganic chromium salts. For instance, reaction with molten alkali metal chlorides, such as potassium chloride, can produce salts like K₃[CrCl₆] and K₃[Cr₂Cl₉]. wikipedia.org Additionally, it is used in the preparation of other chromium(III) complexes through ligand substitution reactions. These reactions are often accelerated by the presence of a small amount of chromium(II) which acts as a catalyst. wikipedia.org

The synthesis of different isomers of hydrated chromium(III) chloride, such as the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃, can also be achieved from related chromium compounds and hydrochloric acid, highlighting the rich coordination chemistry of chromium(III) with chloride and water ligands. wikipedia.orgtdl.org

Table 1: Dehydration Methods for Trichlorochromium Hydrate

| Dehydrating Agent | Product | Key Features |

| Thionyl chloride (SOCl₂) | Anhydrous CrCl₃ | Effective removal of coordinated water, results in violet anhydrous salt. wikipedia.orgsrce.hr |

| Trimethylchlorosilane in THF | CrCl₃(THF)₃ | Forms the THF adduct as an intermediate. chemspider.com |

Synthesis of Organochromium Compounds from Trichlorochromium Hydrate

Trichlorochromium hydrate is a pivotal starting material in organometallic chemistry for the synthesis of a diverse range of organochromium compounds. wikipedia.org Its utility stems from its ability to serve as a source of chromium(III) that can be readily converted into various organometallic species through ligand exchange and redox reactions.

As a Lewis acid, chromium(III) chloride, derived from its hydrate, readily forms adducts with various Lewis bases. wikipedia.org These adducts are often important intermediates in the synthesis of more complex organometallic compounds.

A common example is the formation of pyridine (B92270) complexes. Anhydrous CrCl₃, prepared from the hydrate, reacts with pyridine (C₅H₅N) to form the solid adduct CrCl₃(C₅H₅N)₃. wikipedia.org

The synthesis of the tetrahydrofuran (THF) complex, CrCl₃(THF)₃, is another crucial transformation. This complex is a valuable precursor due to the lability of the THF ligands, which can be easily displaced by other organic moieties. The direct synthesis from the hydrated chloride is achieved by reacting it with trimethylsilylchloride in THF. wikipedia.org This reaction not only facilitates the dehydration but also the formation of the desired THF adduct:

CrCl₃·6H₂O + 12 (CH₃)₃SiCl → CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl wikipedia.org

An improved and reliable method for the preparation of CrCl₃(THF)₃ involves the direct reaction of chromium(III) chloride hexahydrate with trimethylchlorosilane in THF, followed by heating to reflux. This procedure ensures complete dehydration and results in a good yield of the purple THF complex. chemspider.com

Table 2: Synthesis of Lewis Acid Adducts from Trichlorochromium Hydrate

| Reagents | Product | Reaction Conditions |

| Pyridine | CrCl₃(C₅H₅N)₃ | Reaction with anhydrous CrCl₃. wikipedia.org |

| Trimethylsilylchloride, THF | CrCl₃(THF)₃ | Dehydration and complexation in one pot. wikipedia.orgchemspider.com |

Trichlorochromium hydrate is an essential precursor for the synthesis of bis(benzene)chromium, a classic example of a sandwich compound and an analogue of ferrocene. wikipedia.org The synthesis typically involves the reduction of a chromium(III) salt in the presence of the aromatic ligand. While the direct use of the hydrate is not common, the anhydrous CrCl₃ derived from it is a key starting material.

The synthesis of bis(benzene)chromium generally follows the Fischer-Hafner synthesis. In this method, anhydrous chromium(III) chloride is reacted with benzene, aluminum powder (as a reducing agent), and aluminum chloride (as a catalyst). The reaction produces the cationic sandwich complex, [Cr(C₆H₆)₂]⁺, which is then reduced in a subsequent step to yield the neutral bis(benzene)chromium.

While specific details of the synthesis can vary, the fundamental role of the chromium(III) chloride precursor remains central. The ability to generate other sandwich and half-sandwich complexes of chromium also often relies on starting materials derived from trichlorochromium hydrate.

Design and Synthesis of Robust Organometallic Precatalysts for Specific Transformations

Trichlorochromium hydrate serves as a fundamental building block in the development of highly active and selective organometallic precatalysts for a variety of organic transformations. Its low cost and ready availability make it an attractive starting point for catalyst synthesis.

One of the most significant applications is in the field of olefin polymerization and oligomerization. Phosphine (B1218219) complexes derived from chromium(III) chloride are effective catalysts for the trimerization of ethylene (B1197577) to 1-hexene (B165129). wikipedia.org The synthesis of these precatalysts often involves the reaction of anhydrous CrCl₃ or its THF adduct with the desired phosphine ligands.

For example, chromium(III) chloride hexahydrate is a crucial precursor in synthesizing catalysts for ethylene tetramerization. These catalyst systems typically consist of the chromium source, a diphosphinoamine ligand, and a cocatalyst such as methylaluminoxane (B55162) (MAO). The initial step involves the reaction of CrCl₃·6H₂O with the ligand to form the chromium complex, which is then activated by the cocatalyst.

Furthermore, chromium(III) chloride has been employed as a Lewis acid catalyst in its own right for certain organic reactions, such as the nitroso Diels-Alder reaction. wikipedia.org It is also used for the in situ preparation of chromium(II) chloride, a versatile reagent for the reduction of alkyl halides and the synthesis of (E)-alkenyl halides. This is typically achieved by reducing CrCl₃ with reagents like lithium aluminum hydride or zinc dust. wikipedia.org

The versatility of trichlorochromium hydrate as a precursor allows for the systematic modification of the ligand sphere around the chromium center, enabling the fine-tuning of the catalytic properties of the resulting organometallic complexes for specific applications.

Catalytic Applications in Synthetic and Materials Chemistry

Role as a Lewis Acid Catalyst in Organic Synthesiswikipedia.orglookchem.com

Trichlorochromium hydrate (B1144303) functions as a Lewis acid, a substance that can accept an electron pair, thereby activating substrates for a variety of chemical transformations. wikipedia.org This property makes it a valuable catalyst in organic synthesis, where it facilitates the formation of new chemical bonds and the construction of complex molecules. wikipedia.orglookchem.com Its utility is particularly notable in cycloaddition reactions and in promoting selective reduction processes.

Catalysis of Nitroso Diels-Alder Reactionswikipedia.org

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings. A variation of this, the nitroso Diels-Alder reaction, involves the reaction of a nitroso compound with a diene to form a heterocyclic ring containing nitrogen and oxygen. Trichlorochromium hydrate has been shown to catalyze this specific type of reaction. wikipedia.org By acting as a Lewis acid, it coordinates to the nitroso dienophile, activating it towards cycloaddition with a diene. beilstein-journals.org This catalytic action facilitates the formation of the 3,6-dihydro-2H-1,2-oxazine scaffold, a structural motif present in various biologically interesting molecules. beilstein-journals.org

The efficiency and selectivity of the nitroso Diels-Alder reaction can be influenced by the choice of catalyst. While various Lewis acids can be employed, trichlorochromium hydrate offers a specific catalytic pathway for this transformation. wikipedia.orgrushim.ru The reaction typically involves the in situ generation of the reactive nitroso species, which then undergoes the catalyzed cycloaddition. nih.gov

Table 1: Catalysis of Nitroso Diels-Alder Reaction

| Reactants | Catalyst | Product | Significance |

|---|

Facilitation of Selective Reductions via in situ Chromium(II) Generationwikipedia.org

A significant application of trichlorochromium hydrate in organic synthesis is its use as a precursor for the in situ generation of chromium(II) species. wikipedia.org Chromium(II) is a potent reducing agent, but its direct use can be challenging due to its sensitivity to air and moisture. By using stable trichlorochromium hydrate, the reactive chromium(II) can be generated within the reaction mixture as needed.

This in situ generation is typically achieved by reacting trichlorochromium hydrate with a reducing agent, such as lithium aluminum hydride or zinc dust in the presence of an acid. wikipedia.org The resulting chromium(II) species can then participate in a variety of selective reduction reactions. One notable application is the reduction of alkyl halides and the synthesis of (E)-alkenyl halides. wikipedia.org The low reactivity of the chromium(III) ion is overcome by reducing a small amount to chromium(II), which is substitutionally labile and can facilitate the reaction of the remaining chromium(III) through electron exchange via a chloride bridge. wikipedia.org

Table 2: In situ Generation of Chromium(II) for Selective Reductions

| Precursor | Reducing Agent | Generated Species | Application |

|---|

Catalysis in Polymer Chemistry (e.g., Trimerization of Ethylene (B1197577) to 1-Hexene)wikipedia.org

In the field of polymer chemistry, chromium-based catalysts, including those derived from trichlorochromium, play a crucial role in the selective oligomerization of olefins. wikipedia.orgd-nb.info A prominent example is the trimerization of ethylene to produce 1-hexene (B165129), a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). d-nb.inforesearchgate.net

Phosphine (B1218219) complexes derived from trichlorochromium are known to catalyze this transformation. wikipedia.org The catalytic system often involves a chromium source, a ligand (such as a diphosphine or a pyrrole-based ligand), and a co-catalyst or activator, typically an organoaluminum compound. d-nb.infonih.govresearchgate.net The ligand plays a critical role in steering the reaction towards the selective formation of 1-hexene over other oligomers or polyethylene. d-nb.infonih.gov

Research has shown that the coordination environment of the chromium center, influenced by the ligand and any additives, is key to achieving high selectivity and activity. researchgate.net For instance, the addition of halide compounds can modify the coordination geometry of the chromium species, making it more favorable for ethylene trimerization. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of metallacyclic intermediates. nih.gov

Table 3: Ethylene Trimerization to 1-Hexene

| Catalyst System Component | Role | Typical Outcome |

|---|---|---|

| Chromium(III) source (e.g., derived from Trichlorochromium;hydrate) | Active metal center | Catalyzes the formation of C-C bonds. |

| Ligand (e.g., phosphine, pyrrole) | Directs selectivity | High selectivity for 1-hexene. d-nb.info |

Environmental Catalysis: Mechanisms in Pollution Abatementnih.gov

Environmental catalysis focuses on the use of catalysts to mitigate pollution and remediate contaminated environments. nih.gov Trichlorochromium and related chromium compounds have relevance in this area, particularly in the context of chromium contamination itself. While hexavalent chromium (Cr(VI)) is highly toxic and mobile, trivalent chromium (Cr(III)), the form present in trichlorochromium hydrate, is significantly less toxic and less mobile.

One of the key strategies for remediating Cr(VI)-contaminated sites is its chemical reduction to Cr(III). clu-in.org This process can be facilitated by various reducing agents, and the resulting Cr(III) often precipitates out of solution as insoluble hydroxides or oxides, effectively immobilizing the chromium. clu-in.orgclu-in.org

In situ chemical reduction (ISCR) is a remediation technology where a reductant is introduced into the subsurface to transform contaminants into less harmful forms. clu-in.org For chromium contamination, this involves the reduction of Cr(VI) to Cr(III). clu-in.org While various reductants like zero-valent iron and sodium dithionite (B78146) are commonly used, the fundamental principle revolves around the change in chromium's oxidation state. clu-in.orgnih.gov The study of trichlorochromium hydrate and its properties provides insight into the stable and less harmful state of chromium that is the goal of these remediation efforts. The effectiveness of these remediation techniques is monitored by measuring the concentrations of both Cr(VI) and Cr(III) in soil and groundwater. mdpi.com

Table 4: Role in Environmental Remediation

| Pollutant | Remediation Strategy | Mechanism | Result |

|---|

Applications in Advanced Materials Science and Engineering

Enhancement of Chromate (B82759) Conversion Processes for Corrosion Resistance

Trichlorochromium hydrate (B1144303) plays a vital role in chromate conversion coatings, which are applied to metal surfaces to improve their durability and resistance to corrosion. noahchemicals.comgoogle.com These coatings are particularly important for protecting metals like aluminum and zinc. google.comdb-thueringen.de The process involves the chemical treatment of a metal surface with a solution containing chromium compounds, resulting in the formation of a protective film. nist.gov

The inclusion of chromium(III) ions, derived from trichlorochromium hydrate, contributes to the strength and hardness of the coating. researchgate.net While hexavalent chromium has traditionally been used for its excellent corrosion inhibition and "self-healing" properties, the trivalent form is a key component of the resulting protective layer. nist.govresearchgate.net The coating is an amorphous, gel-like layer that can range in color and is typically 150-350 nm thick. researchgate.net Research has shown that the addition of chloride anions, along with sulfate (B86663) and nitrate, to chromate coating compositions can improve the corrosion resistance of the coatings formed on aluminum surfaces. google.com The presence of both trivalent and hexavalent chromium in the film provides a high level of corrosion resistance, with the trivalent chromium existing as an insoluble hydrated oxide. nist.gov

Table 1: Key Components in Chromate Conversion Coatings

| Component | Function |

| Trivalent Chromium (from Trichlorochromium hydrate) | Provides strength and hardness to the coating. researchgate.net |

| Hexavalent Chromium | Inhibits corrosion and provides self-healing properties. nist.govresearchgate.net |

| Fluoride Ions | Facilitates the formation of a film of significant thickness. nist.gov |

Integration into Advanced Coating Technologies for Substrate Durability and Wear Resistance

Beyond chromate conversion, trichlorochromium hydrate is integral to other advanced coating technologies designed to enhance the durability and wear resistance of substrates. noahchemicals.com Coatings that incorporate this compound demonstrate excellent adhesion and contribute to both the longevity and the aesthetic qualities of the treated surfaces. noahchemicals.com The hardness of chromium makes it a desirable component for protective layers on various materials. americanelements.com

The development of advanced materials often focuses on creating surfaces that can withstand harsh environmental conditions and mechanical wear. routledge.comscirp.org The use of chromium compounds, sourced from precursors like trichlorochromium hydrate, is a key strategy in achieving these properties.

Role in the Synthesis of Chromium(III) Oxide Nanosheets and other Advanced Materials

Trichlorochromium hydrate, specifically chromium(III) chloride hexahydrate, is a widely used precursor in the synthesis of advanced nanomaterials, most notably chromium(III) oxide (Cr₂O₃) nanosheets and nanoparticles. nanobioletters.comshopee.sgsmolecule.comsigmaaldrich.com These materials are of significant technological interest due to their stability, hardness, and attractive optical and magnetic properties. nanobioletters.com

One method for synthesizing Cr₂O₃ nanostructures involves using chromium(III) chloride hexahydrate as the chromium source and a plant extract, such as Vernonia amygdalina, as a reducing and stabilizing agent. nanobioletters.comresearchgate.net In a typical synthesis, an aqueous solution of chromium(III) chloride hexahydrate is mixed with the plant extract and heated. The resulting precipitate is then dried and annealed at high temperatures to yield Cr₂O₃ nanostructures. nanobioletters.com X-ray diffraction analysis of the product confirms the formation of hexagonal Cr₂O₃ nanostructures with average crystallite sizes in the nanometer range. nanobioletters.comresearchgate.net

Table 2: Research Findings on Cr₂O₃ Nanostructure Synthesis

| Precursor | Synthesis Method | Resulting Material | Average Crystallite Size | Reference |

| Chromium(III) chloride hexahydrate | Bio-mediated with Vernonia amygdalina extract | Hexagonal Cr₂O₃ nanostructures | 23.4 nm | nanobioletters.comresearchgate.net |

Chromium(III) oxide is noted for being the most stable oxide of chromium and possesses a high melting point and resistance to high-temperature oxidation. nanobioletters.com These properties make it a valuable material for applications such as green pigments, catalysts, and protective coatings. nanobioletters.com

Utilization in Clathrate Hydrate Formation for Metal Ion Removal

A novel application of chromium(III) chloride is in the study of clathrate hydrate formation for the removal of metal ions from wastewater. researchgate.netresearchgate.net This emerging technology presents a potential method for environmental remediation. encyclopedia.pub Clathrate hydrates, or gas hydrates, are crystalline, ice-like solids where guest molecules are trapped within a cage-like framework of water molecules. rsc.org

This process, known as hydrate-based separation, has been investigated for the removal of various heavy metal ions, including Cr(III). researchgate.netencyclopedia.pub The principle relies on the fact that during the formation of the hydrate structure, ions are excluded, resulting in a purified water phase upon dissociation of the hydrate. encyclopedia.pub Studies have demonstrated high removal efficiencies for Cr³⁺, with some research showing up to a 98.0% removal rate. rsc.org Different guest molecules, such as R141b and R134a, can be used to form the hydrates at specific temperature and pressure conditions. encyclopedia.pubrsc.org This method is seen as a promising alternative to conventional wastewater treatment techniques. encyclopedia.pub

Interactions with Biomolecules: a Chemical Perspective

Characterization of Chromium(III)-DNA Adducts and Binding Mechanisms

Chromium(III) is recognized for its ability to bind to DNA, forming adducts that can disrupt the structure and function of the genetic material. bibliotekanauki.pl The interaction is not simple; it involves a series of steps and results in various types of DNA lesions.

Initially, the positively charged [Cr(H2O)6]3+ ion may form a reversible, outer-sphere electrostatic association with the negatively charged phosphate (B84403) backbone of the DNA. acs.org This is followed by a slower, more permanent inner-sphere coordination, where water ligands are displaced by binding sites on the DNA. acs.org Spectroscopic and analytical studies have revealed that chromium(III) preferentially binds to the N7 position of guanine (B1146940) bases. nih.govresearchgate.net There is also evidence for the formation of monofunctional adducts and more complex lesions like DNA-protein cross-links and both inter- and intra-strand DNA cross-links. acs.org

For instance, one study characterized Cr(III)-DNA adducts using NMR and EPR spectroscopy, concluding that the metal centers interact almost exclusively with the N7 positions of guanine, with no evidence of interaction with other bases or the phosphate backbone. nih.govresearchgate.net Another investigation using various spectroscopic techniques and gel electrophoresis provided evidence for a unique hydroxy-bridged binuclear Cr(III) adduct that forms an interstrand crosslink. ua.edu The formation of such adducts can cause distortions in the DNA helix, although some studies suggest that adducts from chromic chloride are less distorting than those of other metal-based compounds like cisplatin. acs.orgnih.gov

The types of adducts can be influenced by other molecules present. Ternary complexes, where a small biological molecule like an amino acid (e.g., histidine, cysteine) or an antioxidant (e.g., ascorbate) acts as a bridge between Cr(III) and DNA, have also been identified. bibliotekanauki.plua.edu

Mechanistic Insights into Chromium(III) Complex Interactions with Proteins (e.g., Transferrin, Albumin)

The transport and distribution of chromium(III) in the body are largely governed by its interactions with key proteins in the blood, primarily transferrin and albumin.

Transferrin (Tf): As the primary iron-transport protein, transferrin is also thought to be a major transporter for chromium(III). ua.edudntb.gov.ua Cr(III) is believed to bind to the iron-binding sites on transferrin. ua.edu The release of Cr(III) from transferrin is a critical step for its cellular uptake and is pH-dependent, becoming more rapid under the acidic conditions found in endosomes. ua.edunih.gov The interaction with the transferrin receptor facilitates this release, suggesting that transferrin can effectively serve as a physiological transporter for Cr(III). ua.edunih.gov However, some research indicates that the affinity of Cr(III)-bound transferrin for its receptor is lower than that of iron-bound transferrin, which could impact the efficiency of cellular uptake. researchgate.net

Albumin: Bovine Serum Albumin (BSA) and its human equivalent are abundant plasma proteins that also bind Cr(III). nih.govnih.gov The interaction is considered to be strong, with binding constants in the range of 10^5 M-1, and is driven primarily by hydrophobic interactions. nih.gov Studies using fluorescence and circular dichroism spectroscopy show that while Cr(III) ions bind strongly, they may not cause significant changes to the protein's secondary structure. nih.govnih.gov The mechanism of interaction appears to involve an initial dynamic quenching process that becomes static over time. nih.gov It is suggested that Cr(III) interacts with negatively charged acid residues and other metal-binding sites on albumin. researchgate.net Some studies propose that Cr(III) can induce protein aggregation through a salt-bridging mechanism. acs.orgsurfacesciencewestern.com

| Protein | Primary Role | Binding Affinity for Cr(III) | Proposed Binding Sites | Key Mechanistic Features |

|---|---|---|---|---|

| Transferrin | Iron and Chromium Transport | High | Iron-binding sites (C-lobe and N-lobe) ua.edu | pH-dependent release, facilitated by transferrin receptor ua.edunih.gov |

| Albumin | General Transport Protein | Moderate to High nih.govnih.gov | Negatively charged acid residues, other metal-binding sites researchgate.net | Hydrophobic interactions, potential for inducing aggregation nih.govacs.org |

Ligand Exchange Reactions of Chromium(III) Complexes in Simulated Biological Media

When a simple salt like trichlorochromium;hydrate (B1144303) enters a biological system, the [Cr(H2O)6]3+ ion does not remain as a single species. It undergoes extensive ligand exchange reactions with the multitude of potential ligands present in biological fluids. nih.gov These fluids are complex mixtures containing inorganic anions, amino acids, peptides (like glutathione), and proteins. nih.govresearchgate.net

Due to the kinetic inertness of the Cr(III) center, these exchange reactions are relatively slow. smolecule.comnih.gov The rate and extent of these reactions are highly dependent on factors like pH, temperature, and the concentration of available ligands. nih.govacs.org For example, the reactivity of the Cr(III)-aqua ion increases with pH due to the formation of more labile hydroxo-complexes like [Cr(H2O)5(OH)]2+. acs.org

Studies in simulated biological media, including artificial digestion systems and cell culture media, have shown that Cr(III) from chromium chloride hexahydrate forms complexes with amino acids and proteins. nih.gov The speciation of chromium is critical, as the nature of the coordinated ligands dictates the complex's bioavailability, reactivity, and potential toxicity. For instance, forming a stable complex with a biological ligand like citrate (B86180) may alter its interaction with target biomolecules. ebi.ac.uk Potentiometric studies have detailed the complex species that form between Cr(III) and glutathione (B108866) at physiological pH, identifying species such as [Cr(HL)]+ and [CrL]. researchgate.net

| Biological Ligand | Potential Coordination Atoms | Resulting Cr(III) Species | Significance |

|---|---|---|---|

| Hydroxide (B78521) (OH⁻) | Oxygen | [Cr(H₂O)₅(OH)]²⁺, [Cr(H₂O)₄(OH)₂]⁺ | Increases lability and reaction rates acs.org |

| Chloride (Cl⁻) | Chlorine | [Cr(H₂O)₄Cl₂]⁺ | Alters the charge and color of the complex libretexts.org |

| Amino Acids (e.g., Alanine, Histidine) | Nitrogen, Oxygen (carboxylate) | Cr(III)-amino acid chelates | Affects transport and reactivity acs.org |

| Citrate | Oxygen (carboxylate, hydroxyl) | Cr(III)-citrate complexes | Forms stable complexes, potentially altering bioavailability ebi.ac.uk |

| Glutathione | Sulfur, Nitrogen, Oxygen | [Cr(HL)]⁺, [CrL] | Forms various stable complexes depending on pH researchgate.net |

| Proteins (e.g., Transferrin, Albumin) | N/O/S atoms from amino acid residues | Protein-Cr(III) adducts | Primary mechanism for transport and distribution ua.eduresearchgate.net |

Q & A

Q. Q1. What are the established laboratory synthesis methods for trichlorochromium hydrate, and how do reaction conditions influence product purity?

Answer: Trichlorochromium hydrate (CrCl₃·xH₂O) is commonly synthesized via two routes:

- Direct chlorination: Reacting chromium(III) oxide with chlorine gas and carbon at elevated temperatures (e.g., Cr₂O₃ + 3Cl₂ + 3C → 2CrCl₃ + 3CO). This method yields anhydrous CrCl₃, which is then hydrated .

- Hydrochloric acid dissolution: Treating chromium metal or chromium(III) oxide with concentrated hydrochloric acid, followed by controlled evaporation to isolate hydrated forms (e.g., Cr + HCl → CrCl₃ + H₂) .

Key Considerations: - Purity is influenced by reaction temperature, chlorine gas flow rate, and post-synthesis hydration control. Anhydrous CrCl₃ is violet, while the hexahydrate (CrCl₃·6H₂O) is green .

- Impurities like unreacted Cr₂O₃ or residual HCl require characterization via X-ray diffraction (XRD) or titration .

Q. Q2. How can researchers differentiate between anhydrous and hydrated forms of chromium(III) chloride?

Answer:

- Color and Crystallography: Anhydrous CrCl₃ is violet, while hydrates (e.g., CrCl₃·6H₂O) are green . XRD can confirm lattice structures.

- Thermogravimetric Analysis (TGA): Measures mass loss upon heating to quantify hydration states. For CrCl₃·6H₂O, ~36% mass loss corresponds to six water molecules .

- Karl Fischer Titration: Quantifies water content in hydrates with high precision .

Q. Q3. What safety protocols are critical when handling trichlorochromium hydrate in laboratory settings?

Answer:

- Exposure Mitigation: Use fume hoods for synthesis to avoid inhalation of CrCl₃ dust, which is harmful if swallowed (H302 hazard) .

- PPE Requirements: Gloves (nitrile), lab coats, and safety goggles are mandatory. Skin contact requires immediate washing with soap and water .

- Waste Disposal: Neutralize acidic residues (e.g., HCl) before disposal. Chromium waste must comply with local regulations due to environmental toxicity .

Advanced Research Questions

Q. Q4. What advanced analytical techniques are recommended for detecting impurities in trichlorochromium hydrate synthesized via different routes?

Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects trace metal impurities (e.g., Fe, Al) at ppb levels .

- High-Performance Liquid Chromatography (HPLC): Separates organic byproducts (e.g., residual chlorinated hydrocarbons) using ion-pairing reagents .

- X-ray Photoelectron Spectroscopy (XPS): Identifies surface oxidation states (e.g., Cr³⁺ vs. Cr⁶⁺), which impact catalytic activity .

Q. Q5. How can mechanistic studies resolve contradictions in the catalytic activity of chromium(III) chloride hydrates across literature reports?

Answer:

- Controlled Hydration Studies: Compare catalytic performance (e.g., in Friedel-Crafts alkylation) of anhydrous CrCl₃ vs. hydrates. Water content alters Lewis acidity .

- In Situ Spectroscopy: Use Raman or FTIR to monitor active sites during reactions. Hydrates may form aqua complexes (e.g., [Cr(H₂O)₆]³⁺), reducing activity .

- Computational Modeling: Density Functional Theory (DFT) simulations can predict how hydration affects electron density and reaction pathways .

Q. Q6. What methodologies assess the environmental stability of trichlorochromium hydrate under varying pH and temperature conditions?

Answer:

- Hydrolysis Kinetics: Monitor Cr³⁺ release in aqueous solutions (pH 2–12) using UV-Vis spectroscopy. Hydrates hydrolyze to Cr(OH)₃ in alkaline conditions .

- Accelerated Aging Tests: Expose samples to elevated temperatures (e.g., 40–60°C) and humidity (≥80% RH) to simulate long-term stability. TGA and XRD track structural changes .

- Environmental Impact Modeling: Use OECD guidelines to evaluate bioaccumulation potential and toxicity in aquatic systems .

Q. Q7. How can researchers address discrepancies in reported synthesis yields of chromium(III) chloride hydrates?

Answer:

- Parameter Optimization: Systematically vary Cl₂ gas pressure, reaction time, and hydration duration. Yield discrepancies often stem from incomplete chlorination or overhydration .

- Statistical Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, HCl concentration) .

- Interlaboratory Validation: Collaborate to standardize protocols, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.